molecular formula C19H20O2 B3010370 1,3-Bis(2,4-dimethylphenyl)propane-1,3-dione CAS No. 937602-24-9

1,3-Bis(2,4-dimethylphenyl)propane-1,3-dione

Cat. No.: B3010370
CAS No.: 937602-24-9
M. Wt: 280.367
InChI Key: BIVSIKJXTFBCOW-UHFFFAOYSA-N
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Description

1,3-Bis(2,4-dimethylphenyl)propane-1,3-dione: is an organic compound with the molecular formula C19H20O2 and a molecular weight of 280.36 g/mol . This compound is characterized by the presence of two 2,4-dimethylphenyl groups attached to a propane-1,3-dione backbone. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,3-Bis(2,4-dimethylphenyl)propane-1,3-dione can be synthesized through a multi-step process involving the condensation of 2,4-dimethylbenzaldehyde with acetone in the presence of a base, followed by cyclization and subsequent oxidation. The reaction conditions typically involve the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods:

In an industrial setting, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems to optimize the yield and purity of the final product. The product is then purified through crystallization or distillation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions:

1,3-Bis(2,4-dimethylphenyl)propane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nitric acid, sulfuric acid, halogens, elevated temperatures.

Major Products:

Scientific Research Applications

1,3-Bis(2,4-dimethylphenyl)propane-1,3-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-bis(2,4-dimethylphenyl)propane-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form coordination complexes with metal ions, influencing catalytic processes. The specific pathways and targets depend on the context of its application, such as its role in biological systems or industrial processes .

Comparison with Similar Compounds

  • 1,3-Bis(3,4-dimethylphenyl)propane-1,3-dione
  • 1,3-Bis(2,4-dimethoxyphenyl)propane-1,3-dione
  • 1,3-Bis(2,4-dichlorophenyl)propane-1,3-dione

Comparison:

1,3-Bis(2,4-dimethylphenyl)propane-1,3-dione is unique due to the presence of methyl groups at the 2 and 4 positions on the phenyl rings, which can influence its reactivity and physical properties. Compared to its analogs with different substituents, this compound may exhibit different solubility, melting points, and reactivity patterns. For example, the presence of electron-donating methyl groups can make the compound more reactive in electrophilic substitution reactions compared to its counterparts with electron-withdrawing groups .

Properties

IUPAC Name

1,3-bis(2,4-dimethylphenyl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O2/c1-12-5-7-16(14(3)9-12)18(20)11-19(21)17-8-6-13(2)10-15(17)4/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVSIKJXTFBCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CC(=O)C2=C(C=C(C=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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